molecular formula C15H16N2 B12918013 Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro- CAS No. 162255-78-9

Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-

Cat. No.: B12918013
CAS No.: 162255-78-9
M. Wt: 224.30 g/mol
InChI Key: OYLGYVBNOZSZEO-UHFFFAOYSA-N
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Description

7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile is a complex organic compound with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . This compound belongs to the class of aromatic heterocyclic compounds and is known for its unique structural features, which include a fused ring system incorporating both cyclooctane and indolizine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

162255-78-9

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

7,8,9,10,11,12-hexahydrocycloocta[a]indolizine-6-carbonitrile

InChI

InChI=1S/C15H16N2/c16-11-15-13-8-4-2-1-3-7-12(13)14-9-5-6-10-17(14)15/h5-6,9-10H,1-4,7-8H2

InChI Key

OYLGYVBNOZSZEO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(N3C=CC=CC3=C2CC1)C#N

Origin of Product

United States

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